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Compound of Interest

1-(3-Bromophenyl)cyclobutane-1-
Compound Name:
carbonitrile

cat. No.: B1287881

A comprehensive technical guide on the spectroscopic and synthetic aspects of 1-(3-
Bromophenyl)cyclobutane-1-carbonitrile.

Disclaimer: Direct experimental spectroscopic data for 1-(3-Bromophenyl)cyclobutane-1-
carbonitrile is not readily available in public databases. The information presented herein is a
compilation of physicochemical properties from established sources and an analysis of
spectroscopic data from close structural analogs to provide a predictive characterization.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of 1-(3-
Bromophenyl)cyclobutane-1-carbonitrile.[1]
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Property Value Source
Molecular Formula C11H10BrN PubChem[1]
Molecular Weight 236.11 g/mol PubChem[1]
1-(3-
IUPAC Name bromophenyl)cyclobutane-1- PubChem[1]
carbonitrile
CAS Number 29786-38-7 PubChem[1]
XLogP3 3.2 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor
1 PubChem[1]
Count
Rotatable Bond Count 1 PubChem[1]
Exact Mass 234.99966 Da PubChem[1]
Monoisotopic Mass 234.99966 Da PubChem[1]
Topological Polar Surface Area  23.8 A2 PubChem[1]

Predicted Spectroscopic Data

Due to the absence of direct experimental spectra for 1-(3-Bromophenyl)cyclobutane-1-
carbonitrile, the following data is predicted based on the analysis of structurally similar
compounds, primarily 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile and (3-
Bromophenyl)acetonitrile.

Predicted *H NMR Spectral Data

The expected proton NMR spectrum would feature signals corresponding to the aromatic
protons of the 3-bromophenyl group and the aliphatic protons of the cyclobutane ring.
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Predicted Chemical

. Multiplicity Assignment Notes
Shift (6, ppm)

The aromatic protons
are expected in this
region, showing
~7.7-73 m Ar-H o
complex splitting
patterns due to their

coupling.

The methylene
protons of the
cyclobutane ring will
~28-22 m -CH:- (cyclobutane) likely appear as
complex multiplets
due to geminal and

vicinal coupling.

The remaining
~22-138 m -CH2- (cyclobutane) methylene protons of
the cyclobutane ring.

Predicted **C NMR Spectral Data

The carbon NMR spectrum is predicted to show distinct signals for the aromatic carbons, the
quaternary carbon of the cyclobutane ring attached to the nitrile and phenyl groups, the
methylene carbons of the cyclobutane ring, and the nitrile carbon.
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Predicted Chemical Shift

© | Assignment Notes

» PPM

~ 140 - 120 Ar-C Aromatic carbons.
Aromatic carbon attached to

~ 122 C-Br _
bromine.

~ 120 -C=N Nitrile carbon.
Quaternary carbon of the

~40-30 Quaternary C )
cyclobutane ring.
Methylene carbons of the

~35-15 -CH2- (cyclobutane)

cyclobutane ring.

Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the nitrile group,
the aromatic ring, and the aliphatic C-H bonds.

Predicted Wavenumber

Functional Group Notes
(cm™)
Characteristic sharp absorption
~ 2230 -C=N o
for the nitrile group.
Aromatic C-H stretching
~ 3100 - 3000 Ar C-H stretch o
vibrations.
Aromatic ring skeletal
~ 1600, 1475 C=C stretch o
vibrations.
] ) C-H stretching of the
~ 2980 - 2850 Aliphatic C-H stretch )
cyclobutane ring.
Out-of-plane bending for the
~ 800 - 700 Ar C-H bend

substituted benzene ring.

Predicted Mass Spectrometry Data
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The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation
patterns.

miz Fragment Notes

Molecular ion peak showing
235/237 [M]* the characteristic isotopic

pattern for bromine (*°Br/®1Br).

208/210 [M - HCN]* Loss of hydrogen cyanide.

156 [M-Br]* Loss of the bromine atom.

129 M - Br - HCNJ* Subsequent loss of hydrogen
- r -
cyanide after bromine loss.

Experimental Protocols
Proposed Synthesis of 1-(3-Bromophenyl)cyclobutane-
1-carbonitrile

A plausible synthetic route for 1-(3-Bromophenyl)cyclobutane-1-carbonitrile involves the
reaction of (3-Bromophenyl)acetonitrile with 1,3-dibromopropane in the presence of a strong
base.

Materials:

(3-Bromophenyl)acetonitrile

1,3-Dibromopropane

Sodium hydride (NaH) or Sodium amide (NaNH2)

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

Saturated aqueous ammonium chloride (NH4ClI) solution

Diethyl ether
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e Anhydrous magnesium sulfate (MgSQa)
« Silica gel for column chromatography
Procedure:

To a solution of (3-Bromophenyl)acetonitrile in anhydrous THF, add sodium hydride (2.2
equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

Allow the reaction mixture to stir at room temperature for 30 minutes.

Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution
of ammonium chloride.

Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the organic phase under reduced pressure.

Purify the crude product by column chromatography on silica gel using a mixture of hexane
and ethyl acetate as the eluent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 1H and 3C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.
o The sample would be dissolved in deuterated chloroform (CDCIs).

e Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard.
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Infrared (IR) Spectroscopy:
e The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer.

o The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or using an
attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS):

o Mass spectra would be obtained using a mass spectrometer with an electron ionization (El)
source.

o The sample would be introduced directly or via a gas chromatograph (GC-MS).

Visualizations
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Caption: Proposed synthetic pathway for 1-(3-Bromophenyl)cyclobutane-1-carbonitrile.
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Caption: General workflow for the spectroscopic analysis of the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data of 1-(3-Bromophenyl)cyclobutane-1-
carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287881#spectroscopic-data-of-1-3-bromophenyl-
cyclobutane-1-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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